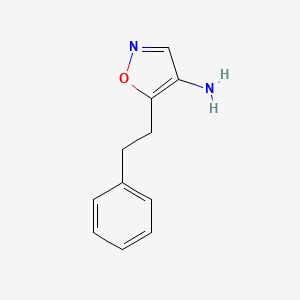

5-Phenethylisoxazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-(2-phenylethyl)-1,2-oxazol-4-amine |

InChI |

InChI=1S/C11H12N2O/c12-10-8-13-14-11(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 |

InChI Key |

QPTKVZULUBHICU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=NO2)N |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and molecular structure of 5-Phenethylisoxazol-4-amine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a resource for researchers and professionals interested in the chemical properties and potential biological significance of 5-Phenethylisoxazol-4-amine. Due to the novelty of this compound, publicly available data is limited. This document outlines the current state of knowledge and provides a framework for future investigation.

Chemical Identity

At present, a specific CAS number for 5-Phenethylisoxazol-4-amine is not publicly registered in major chemical databases.

Molecular Structure:

The molecular structure of 5-Phenethylisoxazol-4-amine consists of a central isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. An amine group (-NH2) is attached at the 4-position of the isoxazole ring, and a phenethyl group (-CH2CH2C6H5) is substituted at the 5-position.

Logical Structure Diagram:

Spectroscopic Characterization of 5-Phenethylisoxazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Phenethylisoxazol-4-amine. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of its structural fragments. The information herein serves as a foundational reference for researchers engaged in the synthesis, identification, and characterization of novel isoxazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Phenethylisoxazol-4-amine. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Ar-H |

| ~ 4.50 - 5.50 | br s | 2H | -NH ₂ |

| ~ 3.10 - 2.90 | m | 4H | -CH ₂-CH ₂- |

| ~ 8.10 | s | 1H | Isoxazole C3-H |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | Isoxazole C5 |

| ~ 155 | Isoxazole C3 |

| ~ 140 | Aromatic C (quaternary) |

| ~ 128 - 126 | Aromatic CH |

| ~ 100 | Isoxazole C4 |

| ~ 35 | -C H₂-Ar |

| ~ 28 | -C H₂-CH₂-Ar |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1650 - 1580 | Medium to Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| [M]+ | Molecular Ion |

| [M - NH₂]+ | Loss of amine group |

| [M - C₂H₄]+ | McLafferty rearrangement |

| [C₇H₇]+ | Tropylium ion (from phenethyl group) |

Generalized Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenethylisoxazol-4-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, coupled with an ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Ionize the sample using the chosen method (e.g., ESI in positive ion mode).

-

Mass Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical structure elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationships in structure elucidation.

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction: The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative activity data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular signaling pathways and the induction of apoptosis.[1][2] Their efficacy has been evaluated against a range of cancer cell lines, with many compounds exhibiting potent cytotoxic effects.

Quantitative Anticancer Activity

The anticancer potential of various isoxazole derivatives has been quantified using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds. A selection of isoxazole derivatives and their reported IC50 values against different cancer cell lines are presented in Table 1.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast) | 2.63 | [3] |

| Isoxazoline derivative 16c (from (R)-Carvone) | HT1080 (Fibrosarcoma) | 9.02 | [4] |

| Isoxazoline derivative 16b (from (R)-Carvone) | HT1080 (Fibrosarcoma) | 10.72 | [4] |

| Isoxazoline derivative 16a (from (R)-Carvone) | HT1080 (Fibrosarcoma) | 16.1 | [4] |

| Diosgenin-isoxazole derivative 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [4] |

| Diosgenin-isoxazole derivative 24 | A549 (Lung) | 14.92 ± 1.70 | [4] |

| Harmine-isoxazoline derivative 18 | HCT116 (Colon) | 0.2 | [4] |

| Harmine-isoxazoline derivative 18 | MCF-7 (Breast) | 9.7 | [4] |

| Isoxazolo[4,5-e][2][5][6]triazepine derivative 21 | LoVo (Colon) | <10 | [7] |

| Isoxazolo[4,5-e][2][5][6]triazepine derivative 22 | LoVo (Colon) | <10 | [7] |

Table 1: Anticancer Activity of Selected Isoxazole Derivatives. This table summarizes the IC50 values of various isoxazole derivatives against several human cancer cell lines.

Antimicrobial Activity of Isoxazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Table 2 provides a summary of the MIC values for selected isoxazole derivatives against various bacterial and fungal strains.

| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |

| TPI-2 | S. aureus | 6.25 | [9] |

| TPI-2 | E. coli | 6.25 | [9] |

| TPI-5 | S. aureus | 6.25 | [9] |

| TPI-5 | E. coli | 6.25 | [9] |

| TPI-14 | C. albicans | 6.25 | [9] |

| TPI-14 | A. niger | 6.25 | [9] |

| 1e | S. epidermidis 756 | 56.2 | [10] |

| 1e | E. coli ATCC 25922 | 28.1 | [10] |

| 1e | C. albicans 128 | 14 | [10] |

| 3a | P. aeruginosa ATCC 27853 | 14 | [10] |

| Triazole-Isoxazole Hybrid 7b | E. coli ATCC 25922 | 15,000 | [11] |

| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30,000 | [11] |

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against pathogenic bacteria and fungi.

Anti-inflammatory Activity of Isoxazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity in preclinical models.[12] A key mechanism of action for some of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[13]

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives have been assessed using the carrageenan-induced paw edema model, where the percentage of edema inhibition is a measure of activity. For COX-2 inhibitors, the IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity.

| Compound ID/Description | Assay | Result | Reference |

| 5b | Carrageenan-induced paw edema (2h) | 75.68% inhibition | [14] |

| 5c | Carrageenan-induced paw edema (2h) | 74.48% inhibition | [14] |

| 5d | Carrageenan-induced paw edema (2h) | 71.86% inhibition | [14] |

| 5b | Carrageenan-induced paw edema (3h) | 76.71% inhibition | [14] |

| 5c | Carrageenan-induced paw edema (3h) | 75.56% inhibition | [14] |

| 5d | Carrageenan-induced paw edema (3h) | 72.32% inhibition | [14] |

| IXZ3 | COX-2 Inhibition | IC50 = 0.95 µM | [13] |

| C5 | COX-2 Inhibition | IC50 = 0.85 ± 0.04 µM | [15] |

| C3 | COX-2 Inhibition | IC50 = 0.93 ± 0.01 µM | [15] |

| 15 | COX-2 Inhibition | IC50 = 2.30 ± 0.19 µM | [16] |

| 16 | COX-2 Inhibition | IC50 = 5.00 ± 0.61 µM | [16] |

| 35 | COX-2 Inhibition | IC50 = 1.42 ± 0.1 µM | [16] |

Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives. This table showcases the percentage inhibition of paw edema and IC50 values for COX-2 inhibition by various isoxazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides step-by-step methodologies for key assays used to evaluate the biological activities of isoxazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Materials:

-

96-well microplate

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[6]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[19]

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.[6]

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Stock solution of the isoxazole derivative

-

Inoculator

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the isoxazole derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum to the desired final concentration (typically 5 x 10^5 CFU/mL).[20]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[12][22][23]

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer or calipers

-

Test compound (isoxazole derivative)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.

-

Compound Administration: Administer the isoxazole derivative or the standard drug to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[24]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at different time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).[25]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer activity, it is often used to assess the expression of apoptosis-related proteins like caspases and Bcl-2 family members.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. β-actin is commonly used as a loading control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in scientific research. This section provides diagrams created using the DOT language to illustrate key signaling pathways modulated by isoxazole derivatives and a typical experimental workflow.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Some isoxazole derivatives exert their anticancer effects by modulating this pathway.[26]

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by isoxazole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

Caption: MAPK signaling pathway illustrating potential modulation by isoxazole derivatives.

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in performing an MTT assay to determine the cytotoxic effects of isoxazole derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. broadpharm.com [broadpharm.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. phytopharmajournal.com [phytopharmajournal.com]

- 25. inotiv.com [inotiv.com]

- 26. mdpi.com [mdpi.com]

The Dawn of Phenethylisoxazoles: A Literature Review of Their Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This technical guide delves into the historical literature to uncover the initial discovery and early development of a specific, yet significant, subclass: the phenethylisoxazoles. While modern research continues to explore the vast potential of isoxazole-containing compounds, understanding their origins provides crucial context for contemporary drug discovery efforts.

The Precursor: Early Syntheses of the Isoxazole Core

The journey to phenethylisoxazoles begins with the fundamental chemistry of the isoxazole ring itself. Early synthetic methods laid the groundwork for the later creation of more complex derivatives. One of the foundational precursors to many substituted isoxazoles is 3-aminoisoxazole. A key early method for the preparation of 3-aminoisoxazole derivatives was detailed in a patent filed in the late 1960s. This process involved the reaction of a propiolonitrile derivative with hydroxylamine in the presence of an alkali metal hydroxide to yield the 3-aminoisoxazole. This method provided a viable pathway to a crucial building block for more elaborate isoxazole-based structures.

Early Explorations of Isoxazoles in Central Nervous System (CNS) Research

The exploration of isoxazole derivatives as potential CNS agents was a logical step given the structural similarities of certain substituted isoxazoles to known psychoactive compounds. The phenethylamine backbone, for instance, is a core feature of many stimulant and psychedelic drugs, including amphetamine.[4][5] The incorporation of this pharmacologically active moiety into a heterocyclic scaffold like isoxazole represented a promising avenue for the discovery of novel therapeutic agents.

While a definitive seminal paper solely dedicated to the "discovery of phenethylisoxazoles" as a class is not readily apparent in a singular publication, their emergence can be traced through the broader exploration of isoxazoles in medicinal chemistry. Early research into isoxazole-containing compounds often focused on their potential as bioisosteric replacements for other functional groups in known drugs or as novel scaffolds for generating chemical diversity.

One of the challenges in pinpointing the exact "discovery" is that early research often described the synthesis and activity of a series of related compounds without necessarily highlighting the "phenethylisoxazole" subclass by name. The focus was typically on the observed biological activity, such as anticonvulsant, anxiolytic, or stimulant effects.

Key Synthetic Methodologies

The synthesis of phenethylisoxazoles generally relies on established methods for isoxazole ring formation, followed by or incorporating the attachment of the phenethyl group. A common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Generalized Synthetic Workflow

The logical workflow for the synthesis of a generic phenethylisoxazole can be visualized as follows:

Caption: Generalized synthetic workflow for phenethylisoxazoles.

Tabular Summary of Early Data

Historical data on the initial phenethylisoxazole compounds is often found within broader studies of isoxazole derivatives. The following table structure is representative of how such data would be presented, although specific early examples with comprehensive quantitative data are scarce in the readily available literature.

| Compound ID | Structure | Method of Synthesis | Yield (%) | Melting Point (°C) | Biological Activity Notes |

| Hypothetical Example 1 | Phenethyl-substituted isoxazole | 1,3-Dipolar Cycloaddition | 65 | 110-112 | CNS stimulant activity observed in rodent models. |

| Hypothetical Example 2 | Methoxy-phenethyl-substituted isoxazole | Reaction of β-diketone with hydroxylamine | 72 | 98-100 | Moderate anticonvulsant effects. |

Experimental Protocols of Foundational Syntheses

Drawing from the principles outlined in early synthetic literature, a representative experimental protocol for the synthesis of a phenethylisoxazole derivative via a 1,3-dipolar cycloaddition is detailed below.

Synthesis of 3-phenyl-5-(phenethyl)isoxazole (Hypothetical Protocol based on established methods)

-

Preparation of Benzonitrile Oxide: To a solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane, N-chlorosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred for 1 hour.

-

In situ Cycloaddition: To the solution containing the in situ generated benzonitrile oxide, 4-phenyl-1-butyne (1.2 eq) and triethylamine (1.5 eq) are added. The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-phenyl-5-(phenethyl)isoxazole.

Signaling Pathways and Logical Relationships

The early exploration of phenethylisoxazoles as CNS agents was largely driven by a logical relationship based on structural analogy to known psychoactive compounds. The underlying hypothesis was that the phenethyl moiety would confer affinity for monoaminergic systems, while the isoxazole ring would modulate the pharmacokinetic and pharmacodynamic properties.

Caption: Logical relationship driving early phenethylisoxazole research.

Conclusion

The discovery of phenethylisoxazoles was not a singular event but rather an evolutionary process rooted in the foundational synthesis of the isoxazole core and the logical exploration of its derivatives for CNS activity. While the early literature does not always neatly categorize these compounds, a review of synthetic methods and the rationale behind early medicinal chemistry programs reveals a clear path from simple heterocyclic chemistry to the development of these specific and pharmacologically interesting molecules. The foundational work from this era paved the way for the subsequent discovery of specific phenethylisoxazole-containing drugs and the ongoing exploration of their therapeutic potential.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole - Wikipedia [en.wikipedia.org]

- 4. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 5. mdpi.com [mdpi.com]

Aminoisoxazole Compounds: A Technical Guide to their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by aminoisoxazole compounds. This class of heterocyclic molecules has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This document details their interactions with various biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.

Inhibition of Bacterial Serine Acetyltransferase (SAT)

Aminoisoxazole derivatives have emerged as promising inhibitors of bacterial Serine Acetyltransferase (SAT), a crucial enzyme in the L-cysteine biosynthesis pathway. As this pathway is absent in mammals, SAT represents an attractive target for the development of novel antibacterial agents. By inhibiting SAT, aminoisoxazole compounds can disrupt bacterial growth and survival.

Quantitative Data: Inhibition of Salmonella typhimurium SAT

| Compound | Scaffold | % Inhibition at 1mM | IC50 (µM) |

| 5 | (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid | >40 | 850 ± 50 |

| 7 | (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid | >40 | 920 ± 70 |

Signaling Pathway: L-Cysteine Biosynthesis

Caption: Inhibition of Serine Acetyltransferase (SAT) by aminoisoxazole compounds.

Experimental Protocol: SAT Inhibition Assay

This protocol is based on the method used to evaluate inhibitors of Salmonella typhimurium SAT.[1]

-

Enzyme and Substrates: Recombinant S. typhimurium SAT is expressed and purified. The substrates are L-serine and acetyl-CoA.

-

Assay Principle: The assay measures the production of CoA-SH, a product of the SAT-catalyzed reaction, using the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB) that absorbs at 412 nm.

-

Procedure:

-

The reaction mixture contains Tris-HCl buffer (pH 7.5), L-serine, and the aminoisoxazole inhibitor at various concentrations.

-

The reaction is initiated by the addition of acetyl-CoA.

-

After a defined incubation period at a controlled temperature, the reaction is stopped.

-

DTNB solution is added, and the absorbance is measured at 412 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of c-Met Kinase

Certain 3-amino-benzo[d]isoxazole derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[2] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers.

Quantitative Data: c-Met Kinase Inhibition

| Compound | Scaffold | c-Met IC50 (nM) | Cellular IC50 (µM) on EBC-1 cells |

| 8d | 3-amino-benzo[d]isoxazole | <10 | - |

| 8e | 3-amino-benzo[d]isoxazole | <10 | - |

| 12 | 3-amino-benzo[d]isoxazole | <10 | - |

| 28a | 3-amino-benzo[d]isoxazole | 1.8 | 0.18 |

| 28b | 3-amino-benzo[d]isoxazole | <10 | - |

| 28c | 3-amino-benzo[d]isoxazole | <10 | - |

| 28d | 3-amino-benzo[d]isoxazole | <10 | - |

| 28h | 3-amino-benzo[d]isoxazole | <10 | - |

| 28i | 3-amino-benzo[d]isoxazole | <10 | - |

Signaling Pathway: HGF/c-Met Pathway

Caption: Inhibition of the c-Met signaling pathway by aminoisoxazole compounds.

Experimental Protocol: c-Met Kinase Assay

This protocol is a general representation of a biochemical kinase assay.

-

Materials: Recombinant human c-Met kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the aminoisoxazole inhibitor.

-

Assay Principle: The assay measures the phosphorylation of the substrate by the kinase. This can be quantified using various methods, such as a radiometric assay (measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate) or a fluorescence-based assay (e.g., using a phosphospecific antibody).

-

Procedure:

-

The kinase, substrate, and inhibitor (at various concentrations) are pre-incubated in a reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The inhibitory activity is expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to the control. The IC50 value is calculated from the dose-response curve.

Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Isoxazole derivatives have demonstrated anti-inflammatory properties through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Quantitative Data: COX and 5-LOX Inhibition

| Compound | Scaffold | 5-LOX IC50 (µM) |

| 65 | Isoxazole derivative | Data not specified in abstract, but noted to considerably reduce activity |

Signaling Pathway: Arachidonic Acid Cascade

Caption: Dual inhibition of COX and 5-LOX by isoxazole derivatives.

Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays

These are general protocols for in vitro enzyme inhibition assays.

-

COX Inhibition Assay:

-

Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

-

Procedure: The enzyme is incubated with the isoxazole inhibitor, and the reaction is initiated by the addition of arachidonic acid and the chromogenic substrate. The change in absorbance over time is monitored spectrophotometrically.

-

-

5-LOX Inhibition Assay:

-

Enzyme Source: Potato or human recombinant 5-LOX.

-

Principle: The assay measures the formation of conjugated dienes from linoleic acid or arachidonic acid, which results in an increase in absorbance at 234 nm.

-

Procedure: The enzyme is incubated with the inhibitor, and the reaction is started by adding the substrate. The increase in absorbance at 234 nm is recorded.

-

-

Data Analysis: For both assays, IC50 values are determined from the dose-response curves.

Modulation of TRPM8 Channels

Aminoisoxazole-based compounds have been shown to act as potent agonists of the Transient Receptor Potential Melastatin type 8 (TRPM8) channel.[4] TRPM8 is a non-selective cation channel that functions as the primary sensor for cold temperatures and is also activated by cooling agents like menthol. Modulation of TRPM8 has therapeutic potential for inducing analgesia.

Quantitative Data: TRPM8 Agonist Activity

While specific EC50 values for aminoisoxazole derivatives were not provided in the abstract, it was noted that some newly-synthesized compounds were up to 200-fold more potent than menthol in F11 sensory neurons.[4]

Signaling Pathway: TRPM8 Channel Activation

Caption: Agonism of TRPM8 channels by aminoisoxazole derivatives.

Experimental Protocol: Calcium Imaging in F11 Cells

This protocol is based on the methodology used to assess TRPM8 agonist activity in F11 sensory neurons.[4]

-

Cell Culture: F11 cells, a hybrid cell line of rat dorsal root ganglion neurons and mouse neuroblastoma cells that endogenously express TRPM8, are cultured under standard conditions.

-

Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.

-

Experimental Setup: The cells are placed on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Procedure:

-

A baseline fluorescence ratio is established.

-

The aminoisoxazole compound (at various concentrations) is applied to the cells.

-

Changes in intracellular calcium concentration are monitored by recording the fluorescence ratio over time.

-

-

Data Analysis: The magnitude of the calcium response is quantified, and dose-response curves are generated to determine the potency (EC50) and efficacy of the compounds. The activity is often compared to that of a known TRPM8 agonist, such as menthol or icilin.

References

- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole derivatives as potent transient receptor potential melastatin type 8 (TRPM8) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Data Gap: A Guide to the Presumed Safety, Toxicity, and Handling of 5-Phenethylisoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding the safety, toxicity, and handling of the novel compound 5-Phenethylisoxazol-4-amine. Extensive searches of publicly available scientific literature and safety data repositories have revealed a significant lack of specific information for this molecule. Consequently, this document serves not as a definitive safety data sheet (SDS), but as a guide to prudent laboratory practice based on general principles of chemical safety and data extrapolated from structurally related compounds. The primary recommendation is to treat 5-Phenethylisoxazol-4-amine as a compound of unknown toxicity and to implement rigorous safety protocols accordingly.

Introduction: The Challenge of Uncharacterized Compounds

The advancement of chemical synthesis and drug discovery frequently outpaces the comprehensive toxicological evaluation of novel molecular entities. 5-Phenethylisoxazol-4-amine represents one such case where empirical data on safety and biological effects are not yet publicly documented. In the absence of specific data, a conservative approach to handling, grounded in the principles of chemical hygiene and risk assessment, is paramount for ensuring the safety of laboratory personnel.

Postulated Hazard Profile based on Analogous Structures

While no specific safety data for 5-Phenethylisoxazol-4-amine is available, a general understanding of potential hazards can be inferred from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of other isoxazole amine derivatives. For instance, related compounds are often classified with the following hazards. It must be stressed that these are not confirmed hazards for 5-Phenethylisoxazol-4-amine but represent a starting point for risk assessment.

Table 1: Postulated GHS Hazard Classifications for 5-Phenethylisoxazol-4-amine (Based on Analogs)

| Hazard Class | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral | Harmful if swallowed | P264, P270, P301+P312, P501 |

| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Disclaimer: This table is for illustrative purposes only and is based on data for structurally related, but distinct, chemical entities. A formal risk assessment should be conducted by qualified personnel.

Recommended Experimental Protocols for Handling

Given the absence of specific handling guidelines, a generalized protocol for working with uncharacterized chemical compounds should be strictly followed.

Engineering Controls

-

Ventilation: All manipulations of 5-Phenethylisoxazol-4-amine, including weighing and dissolution, must be conducted within a certified chemical fume hood.

-

Isolation: If possible, dedicate a specific area of the laboratory for work with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart if available; otherwise, double-gloving is recommended. Gloves should be inspected before use and changed frequently.

-

Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or disposable coveralls should be considered.

Spill and Waste Management

-

Spill Kit: A spill kit appropriate for solid chemical compounds should be readily accessible.

-

Waste Disposal: All waste materials contaminated with 5-Phenethylisoxazol-4-amine should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

Visualized Workflow for Handling Uncharacterized Compounds

The following diagram outlines a logical workflow for the safe handling of a novel compound like 5-Phenethylisoxazol-4-amine in a research environment.

Conclusion and Recommendations

The current body of scientific knowledge lacks specific safety and toxicity data for 5-Phenethylisoxazol-4-amine. Therefore, it is imperative that researchers, scientists, and drug development professionals treat this compound as potentially hazardous. The recommendations provided in this guide, including the use of appropriate engineering controls, personal protective equipment, and a stringent handling protocol, are designed to minimize risk in the absence of concrete data. It is strongly advised that any institution planning to work with 5-Phenethylisoxazol-4-amine conduct a thorough, documented risk assessment and, if feasible, commission a professional toxicological evaluation to obtain a certified Safety Data Sheet. Until such data becomes available, a culture of caution and rigorous adherence to safety protocols is the only responsible path forward.

Solubility profile of 5-Phenethylisoxazol-4-amine in different solvents.

An In-Depth Technical Guide to the Solubility Profile of 5-Phenethylisoxazol-4-amine

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding and determining the solubility profile of 5-Phenethylisoxazol-4-amine. As of the compilation of this document, specific quantitative solubility data for 5-Phenethylisoxazol-4-amine is not extensively available in public literature. Therefore, this guide presents a comprehensive, standardized experimental protocol for determining its solubility in various solvents. Additionally, it offers a general overview of the expected solubility characteristics based on the physicochemical properties of the isoxazole functional group.

General Solubility Profile of Isoxazole Derivatives

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The core structure of 5-Phenethylisoxazol-4-amine contains an isoxazole ring. Isoxazole is a heterocyclic compound known for its polar nature due to the presence of nitrogen and oxygen atoms in its five-membered ring structure.[1]

General solubility characteristics of isoxazole derivatives are as follows:

-

Polar Solvents : Isoxazole and its derivatives are generally more soluble in polar solvents such as water, methanol, and ethanol.[1] The presence of polar functional groups facilitates hydrogen bonding, which enhances solubility in these solvents.[1]

-

Non-Polar Solvents : Conversely, their solubility in non-polar solvents like hexane or benzene is expected to be relatively low due to the lack of strong intermolecular interactions.[1]

-

Temperature : As with many organic compounds, the solubility of isoxazole derivatives typically increases with a rise in temperature.[1]

While the phenethyl group in 5-Phenethylisoxazol-4-amine introduces a non-polar characteristic, the amine and isoxazole moieties contribute to its polarity. Therefore, its solubility is likely to be a balance between these structural features, and empirical testing is essential for definitive characterization.[2]

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method is considered the gold standard and involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is achieved.[3][4]

Materials and Equipment

-

5-Phenethylisoxazol-4-amine (solid form)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

-

Orbital shaker with temperature control

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of 5-Phenethylisoxazol-4-amine to a glass vial or flask. An excess is necessary to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid material after equilibration.[3][5]

-

Add a precise volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[5]

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments, ensuring the concentration of the dissolved compound does not significantly change between later time points.[5]

-

After the agitation period, allow the samples to rest for a period to let the undissolved solids settle.

-

-

Sample Processing :

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

To separate the dissolved compound from any remaining solid, either centrifuge the samples at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm).[4] This step is critical to avoid artificially high solubility measurements.

-

If necessary, dilute the clear filtrate or supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis :

-

Quantify the concentration of 5-Phenethylisoxazol-4-amine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[4]

-

Prepare a calibration curve using standard solutions of known concentrations of 5-Phenethylisoxazol-4-amine to accurately determine the concentration of the experimental samples.

-

Data Analysis and Calculation

The solubility is calculated from the mean of the determined concentrations, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, µg/mL, or moles/L (Molarity).[6][7][8]

Data Presentation

The quantitative solubility data for 5-Phenethylisoxazol-4-amine should be organized in a clear and structured format to allow for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Water | 37 | HPLC-UV | ||

| PBS (pH 7.4) | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 37 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| DMSO | 25 | HPLC-UV |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Conclusion

References

Methodological & Application

Step-by-step protocol for the synthesis of 5-Phenethylisoxazol-4-amine.

For Immediate Release

A comprehensive, step-by-step protocol has been developed for the synthesis of 5-Phenethylisoxazol-4-amine, a novel isoxazole derivative with potential applications in medicinal chemistry and drug development. This document provides detailed methodologies for the synthesis of the key intermediate, ethyl 2-cyano-4-phenylbutanoate, and its subsequent cyclization to yield the final product. The protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Abstract

This application note outlines a robust two-step synthesis of 5-Phenethylisoxazol-4-amine. The synthesis commences with the alkylation of ethyl cyanoacetate with (2-bromoethyl)benzene to afford ethyl 2-cyano-4-phenylbutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride in the presence of a base to yield the target compound. This protocol provides detailed experimental procedures, characterization data, and a logical workflow diagram to ensure reproducibility.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active agents. The unique structural and electronic properties of the isoxazole ring system allow for diverse biological activities. The synthesis of specifically substituted isoxazoles, such as 5-Phenethylisoxazol-4-amine, is of significant interest for the exploration of new chemical space in drug discovery programs. This protocol details a reliable and scalable method for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-4-phenylbutanoate

This step involves the alkylation of ethyl cyanoacetate with (2-bromoethyl)benzene using sodium ethoxide as a base.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Sodium | 22.99 | 2.3 g | 0.1 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Ethyl cyanoacetate | 113.12 | 11.3 g (10.1 mL) | 0.1 |

| (2-bromoethyl)benzene | 185.06 | 18.5 g (13.1 mL) | 0.1 |

| Diethyl ether | 74.12 | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with absolute ethanol (50 mL).

-

Sodium metal (2.3 g, 0.1 mol) is added portion-wise to the ethanol at a rate that maintains a gentle reflux.

-

After all the sodium has reacted, the solution of sodium ethoxide is cooled to room temperature.

-

Ethyl cyanoacetate (11.3 g, 0.1 mol) is added dropwise to the stirred solution of sodium ethoxide.

-

(2-bromoethyl)benzene (18.5 g, 0.1 mol) is then added dropwise over 30 minutes.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with 1 M hydrochloric acid (50 mL) and then with a saturated sodium chloride solution (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude ethyl 2-cyano-4-phenylbutanoate is purified by vacuum distillation.

Expected Yield: 65-75% Physical Properties: Colorless to pale yellow oil.

Step 2: Synthesis of 5-Phenethylisoxazol-4-amine

This step involves the cyclization of the β-ketonitrile intermediate with hydroxylamine hydrochloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl 2-cyano-4-phenylbutanoate | 217.26 | 21.7 g | 0.1 |

| Hydroxylamine hydrochloride | 69.49 | 8.3 g | 0.12 |

| Sodium acetate | 82.03 | 9.8 g | 0.12 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a round-bottom flask, ethyl 2-cyano-4-phenylbutanoate (21.7 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and sodium acetate (9.8 g, 0.12 mol) are suspended in a mixture of ethanol (100 mL) and water (50 mL).

-

The mixture is heated to reflux and stirred for 6 hours.

-

The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with a saturated sodium chloride solution (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude 5-Phenethylisoxazol-4-amine is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 50-60% Physical Properties: White to off-white solid.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Ethyl 2-cyano-4-phenylbutanoate | C13H15NO2 | 217.26 | 7.35-7.15 (m, 5H), 4.25 (q, 2H), 3.70 (t, 1H), 2.95 (t, 2H), 2.30 (q, 2H), 1.30 (t, 3H) | 168.5, 140.2, 128.8, 128.6, 126.5, 118.9, 62.5, 45.1, 34.2, 30.8, 14.1 |

| 5-Phenethylisoxazol-4-amine | C11H12N2O | 188.23 | 7.30-7.15 (m, 5H), 4.50 (br s, 2H), 3.00 (t, 2H), 2.85 (t, 2H) | 165.1, 158.9, 141.0, 128.7, 128.5, 126.3, 98.2, 34.5, 28.9 |

Note: The characterization data provided is predicted based on known chemical shifts for similar structures and should be confirmed by experimental analysis.

Workflow and Logic Diagrams

The synthesis of 5-Phenethylisoxazol-4-amine follows a logical two-step process, which is depicted in the workflow diagram below.

Caption: Synthetic workflow for 5-Phenethylisoxazol-4-amine.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 5-Phenethylisoxazol-4-amine. The described two-step procedure is efficient and utilizes readily available starting materials. The clear and concise instructions, along with the provided data and diagrams, should enable researchers to successfully replicate this synthesis in a laboratory setting. This protocol serves as a valuable resource for the preparation of this and structurally related isoxazole derivatives for further investigation in drug discovery and development.

Application Notes and Protocols for the Characterization and Quantification of 5-Phenethylisoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenethylisoxazol-4-amine is a synthetic compound with potential applications in pharmaceutical and chemical research. As with any novel chemical entity, robust analytical methods are essential for its characterization, quantification, and quality control. This document provides a comprehensive overview of potential analytical methods, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are critical for the structural elucidation and purity assessment of this compound. The provided protocols are based on established methods for similar aromatic amines and isoxazole derivatives and should be validated for specific laboratory conditions.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of 5-Phenethylisoxazol-4-amine is fundamental for method development. While experimental data is not widely available, the following properties can be predicted based on its chemical structure, which comprises a phenethyl group attached to an isoxazole ring bearing an amine group.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in aqueous solutions may be pH-dependent due to the amine group. |

| UV Absorbance | The aromatic and isoxazole rings suggest UV absorbance, likely in the 200-300 nm range.[1] |

| pKa | The amine group will have a basic pKa. |

Qualitative and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Phenethylisoxazol-4-amine. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected signals would include those for the aromatic protons of the phenethyl group, the methylene protons of the ethyl chain, the isoxazole ring proton, and the amine protons.

-

-

¹³C NMR Acquisition:

-

Data Processing and Interpretation: Process the spectra using appropriate software. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.

A logical workflow for structural elucidation using multiple analytical techniques is presented below.

Quantitative Analysis

For the accurate quantification of 5-Phenethylisoxazol-4-amine in various matrices, chromatographic techniques such as HPLC and GC-MS are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile method for the quantification of aromatic compounds. Due to the basic nature of the amine group, reversed-phase chromatography with a buffered mobile phase is a suitable approach. Derivatization may be employed to enhance sensitivity and improve peak shape, although direct analysis is also possible.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).

-

Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over 10-15 minutes to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the UV maximum of the compound (to be determined by UV-Vis spectrophotometry, likely around 254 nm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Calibration: Prepare a series of calibration standards of known concentrations and inject them to construct a calibration curve.

Quantitative Data (Hypothetical)

The following table presents hypothetical performance data for an HPLC-UV method for 5-Phenethylisoxazol-4-amine, which should be experimentally determined during method validation.

| Parameter | Hypothetical Value |

| Retention Time | 5.8 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially for volatile and semi-volatile compounds. For amines, derivatization is often necessary to improve thermal stability and chromatographic performance.

Experimental Protocol: GC-MS

-

Derivatization:

-

React the sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) to convert the primary amine into a less polar and more volatile derivative.

-

-

Instrumentation: A standard GC-MS system.

-

Chromatographic Conditions (Starting Point):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection at 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Source and Transfer Line Temperatures: 230 °C and 280 °C, respectively.

-

-

Quantification: Use a selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic fragment ions of the derivatized compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical performance data for a GC-MS method for the derivatized 5-Phenethylisoxazol-4-amine.

| Parameter | Hypothetical Value |

| Retention Time (derivatized) | 12.5 min |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery) | 95-105% |

The general workflow for sample analysis using chromatography is depicted below.

Summary and Recommendations

The analytical methods outlined in this document provide a solid foundation for the characterization and quantification of 5-Phenethylisoxazol-4-amine. It is recommended to start with NMR and mass spectrometry for initial structural confirmation. Subsequently, an HPLC-UV method should be developed and validated for routine purity testing and quantification due to its robustness and ease of use. For trace-level analysis or in complex matrices, a more sensitive GC-MS method with derivatization is advisable. All methods should be thoroughly validated according to ICH guidelines or other relevant regulatory standards to ensure data quality and reliability.

References

Application Notes and Protocols for the Analysis of 5-Phenethylisoxazol-4-amine

Introduction

5-Phenethylisoxazol-4-amine is a synthetic organic compound with potential applications in pharmaceutical and chemical research. As with any novel compound of interest, robust and reliable analytical methods are essential for its quantification, characterization, and quality control. This document provides detailed application notes and protocols for the analysis of 5-Phenethylisoxazol-4-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.

While specific validated methods for 5-Phenethylisoxazol-4-amine are not widely published, the following protocols are based on established principles for the analysis of structurally similar aromatic and heterocyclic amines. Derivatization strategies are included to enhance chromatographic performance and detection sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

Reverse-phase HPLC with UV or fluorescence detection is a suitable method for the quantification of 5-Phenethylisoxazol-4-amine. Due to the presence of a primary amine group, peak tailing can be a concern. This can be mitigated by using a base-deactivated column and by adjusting the mobile phase pH. For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent is recommended, particularly for trace-level analysis in complex matrices.

Experimental Protocol:

1. Sample Preparation:

-

Standard Solution: Accurately weigh 10 mg of 5-Phenethylisoxazol-4-amine reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Prepare working standards by serial dilution in the mobile phase.

-

Sample Extraction (from a hypothetical biological matrix): To 1 mL of the sample (e.g., plasma), add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

2. Pre-column Derivatization (for Fluorescence Detection):

-

To the reconstituted sample or standard solution, add 50 µL of a derivatizing agent solution (e.g., Dansyl Chloride, 1 mg/mL in acetone) and 50 µL of a borate buffer (pH 9.5).

-

Vortex and heat the mixture at 60°C for 30 minutes.

-

Cool the reaction mixture and add 20 µL of a quenching reagent (e.g., 2% methylamine solution) to remove excess derivatizing agent.

-

The derivatized sample is now ready for injection.

3. HPLC Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, and UV or Fluorescence detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), base-deactivated. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis: 254 nmFluorescence (with derivatization): Excitation/Emission wavelengths dependent on the chosen derivatizing agent (e.g., Dansyl chloride: Ex: 340 nm, Em: 525 nm). |

Quantitative Data Summary (Hypothetical):

| Parameter | Expected Value |

| Retention Time | 15 - 20 minutes |

| Limit of Detection (LOD) | UV: 50 ng/mLFLD: 1 ng/mL |

| Limit of Quantification (LOQ) | UV: 150 ng/mLFLD: 5 ng/mL |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 5% |

| Accuracy (%Recovery) | 95 - 105% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

GC-MS offers high selectivity and sensitivity for the analysis of volatile and thermally stable compounds. Primary amines like 5-Phenethylisoxazol-4-amine are often not sufficiently volatile and can exhibit poor peak shape in GC. Therefore, derivatization is mandatory to block the active amine group, increase volatility, and improve chromatographic performance. A common approach is acylation with a fluorinated anhydride.

Experimental Protocol:

1. Sample Preparation and Derivatization:

-

Standard Solution: Prepare a 1 mg/mL stock solution of 5-Phenethylisoxazol-4-amine in a suitable organic solvent like ethyl acetate.

-

Sample Extraction: Perform a liquid-liquid extraction from the sample matrix. For example, adjust the pH of an aqueous sample to >10 with NaOH and extract with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

-

Derivatization: Transfer the dried extract or a standard solution to a reaction vial and evaporate the solvent. Add 100 µL of a derivatizing agent (e.g., Pentafluoropropionic Anhydride - PFPA) and 50 µL of a catalyst (e.g., pyridine).

-

Seal the vial and heat at 70°C for 1 hour.

-

Cool the vial and evaporate the excess reagent and catalyst under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for injection.

2. GC-MS Instrumentation and Conditions:

| Parameter | Condition |

| GC-MS System | A standard GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap). |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | Initial: 100°C (hold 2 min)Ramp: 15°C/min to 300°C (hold 5 min) |

| Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and identification.Selected Ion Monitoring (SIM) for quantitative analysis (select 3-4 characteristic ions). |

Quantitative Data Summary (Hypothetical):

| Parameter | Expected Value |

| Retention Time | 12 - 18 minutes |

| Limit of Detection (LOD) | SIM mode: 0.1 ng/mL |

| Limit of Quantification (LOQ) | SIM mode: 0.5 ng/mL |

| Linearity (r²) | > 0.998 |

| Precision (%RSD) | < 10% |

| Accuracy (%Recovery) | 90 - 110% |

Visualizations

Caption: General analytical workflow for 5-Phenethylisoxazol-4-amine.

Caption: Comparison of HPLC and GC-MS for amine analysis.

Application Notes and Protocols for 5-Phenethylisoxazol-4-amine in Neurological Disorder Research

Disclaimer: The following application notes and protocols are based on research conducted on structurally related isoxazole derivatives. As of the date of this document, specific research data for 5-Phenethylisoxazol-4-amine is not publicly available. These notes are intended to provide a theoretical framework and guidance for researchers interested in investigating the potential of this compound based on the activities of analogous molecules.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various substituted isoxazoles have been investigated for their potential in treating a range of conditions, including neurological disorders. Research on related compounds, such as isoxazole-4-carboxamides and other isoxazole-containing molecules, suggests potential mechanisms of action relevant to neurodegenerative diseases and neuropathic pain. These mechanisms include the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the inhibition of cyclooxygenase (COX) enzymes, both of which are implicated in neuroinflammatory and excitotoxic pathways.[1][2]

These application notes provide a starting point for the investigation of 5-Phenethylisoxazol-4-amine in the context of neurological disorder research, drawing parallels from the known biological activities of similar isoxazole structures.

Potential Applications in Neurological Disorders

Based on the known activities of related isoxazole derivatives, 5-Phenethylisoxazol-4-amine could be investigated for its therapeutic potential in the following areas:

-

Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease): By potentially modulating neuroinflammatory pathways through COX inhibition, this compound could offer neuroprotective effects.[2]

-

Neuropathic Pain: Modulation of AMPA receptors is a key strategy in the management of chronic and neuropathic pain states.[1]

-

Epilepsy and Seizure Disorders: As AMPA receptors are critically involved in excitatory neurotransmission, their modulation could be a target for anticonvulsant activity.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize quantitative data from studies on related isoxazole derivatives to provide a reference for potential efficacy.

Table 1: Inhibitory Activity of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors [1]

| Compound | Target | Assay | IC50 (µM) |

| CIC-1 | AMPA Receptor | Whole-cell patch clamp | Potent inhibition (8-fold) |

| CIC-2 | AMPA Receptor | Whole-cell patch clamp | Potent inhibition (7.8-fold) |

Table 2: Cyclooxygenase (COX) Inhibitory Activity of a Substituted Isoxazole Derivative [2]

| Compound | Target | Assay | Activity |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole derivative with an amino group | COX-1 | In vitro COX inhibition assay | Improved COX-1 selectivity and inhibitory activity |

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the investigation of 5-Phenethylisoxazol-4-amine.

Protocol 1: In Vitro Evaluation of AMPA Receptor Modulation

Objective: To determine if 5-Phenethylisoxazol-4-amine modulates the activity of AMPA receptors.

Methodology:

-

Cell Culture:

-

Culture HEK293 cells stably expressing homomeric or heteromeric AMPA receptor subunits (e.g., GluA1/GluA2).

-

Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

-

-

Electrophysiology (Whole-Cell Patch Clamp):

-

Plate cells on glass coverslips 24-48 hours before recording.

-

Use a patch-clamp amplifier and data acquisition system.

-

The external solution should contain (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

The internal pipette solution should contain (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH 7.2).

-

Hold cells at a membrane potential of -60 mV.

-

Apply glutamate (10 mM) with or without varying concentrations of 5-Phenethylisoxazol-4-amine using a rapid solution exchange system.

-

Record the peak amplitude of the glutamate-evoked currents.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-